2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide
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Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications
Design and Pharmacological Evaluation
Research on compounds closely related to "2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide" demonstrates significant advancements in the design and pharmacological evaluation of glutaminase inhibitors. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS). These analogs, including one with improved solubility and potency against human lymphoma B cells, highlight the potential for structurally related compounds to contribute to cancer therapy (Shukla et al., 2012).
Antimicrobial and Antioxidant Activities
Further research into 4-arylacetamido-2-aminothiazoles synthesized from ω-bromoacetoacetanilides and thiourea has revealed their specificity towards Gram-positive bacteria, with notable antimicrobial and moderate antioxidant activities. This suggests a promising avenue for the development of new antibiotics and antioxidants based on modifications of the thiazole ring (M. V. et al., 2015).
Synthesis and Biological Evaluation
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has also been explored. These compounds, through a series of chemical reactions, have been studied for their analytical, spectral, and potential biological activities, highlighting the versatility of thiazole and acetamide derivatives in synthesizing biologically active molecules (Janardhan et al., 2014).
Antibacterial Activities
The design and synthesis of new N-phenylacetamide derivatives containing 4-arylthiazole moieties have been evaluated for their antibacterial activities against various bacteria. This research not only demonstrates the antibacterial potential of these compounds but also their mechanism of action, such as causing cell membrane rupture, indicating their potential as leads in designing novel antibacterial agents (Lu et al., 2020).
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQCSOSGBRKYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.